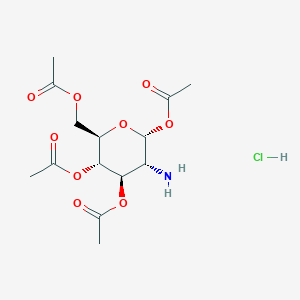

1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-alpha-D-glucopyranose Hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-alpha-D-glucopyranose Hydrochloride is a derivative of glucosamine, a naturally occurring amino sugar. This compound is characterized by the presence of acetyl groups at the 1, 3, 4, and 6 positions of the glucopyranose ring, and an amino group at the 2 position, which is further converted to its hydrochloride salt form. It is widely used in various scientific research fields due to its unique chemical properties and biological activities .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-alpha-D-glucopyranose Hydrochloride typically involves the acetylation of glucosamine. The process begins with the protection of the amino group, followed by the selective acetylation of the hydroxyl groups. The final step involves the deprotection of the amino group and conversion to the hydrochloride salt .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale acetylation reactions using acetic anhydride and a base such as pyridine. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The final product is purified through crystallization or chromatography techniques .

Análisis De Reacciones Químicas

Types of Reactions: 1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-alpha-D-glucopyranose Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the acetyl groups back to hydroxyl groups.

Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like acyl chlorides or sulfonyl chlorides are used for substitution reactions.

Major Products: The major products formed from these reactions include deacetylated glucosamine derivatives, oxidized products like glucosone, and various substituted glucosamine compounds .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-alpha-D-glucopyranose Hydrochloride is utilized in the synthesis of bioactive molecules. Its derivatives are explored for their potential therapeutic effects against various diseases:

- Antiviral Compounds : Derivatives of this compound have been investigated for their ability to inhibit viral replication. For instance, certain glycosylated compounds derived from it have shown promise as anti-HIV agents .

- Cancer Research : The compound has been used to synthesize sugar-based inhibitors targeting cancer cell metabolism pathways, enhancing the effectiveness of chemotherapeutic agents .

Synthetic Organic Chemistry

The compound serves as a crucial intermediate in the synthesis of complex carbohydrates and glycosides:

- Glycosylation Reactions : It is often employed in glycosylation reactions to produce various glycosides that are essential in pharmaceutical applications. Its acetyl groups facilitate the formation of glycosidic bonds under mild conditions .

- Organocatalysts : Research has demonstrated that derivatives of this compound can act as effective organocatalysts in asymmetric synthesis. For example, they have been used to create enantiomerically enriched products with high yields .

Biochemical Applications

In biochemistry, this compound plays a role in understanding cellular processes:

- Metabolic Studies : The compound has been utilized as a metabolic chemical reporter to study O-GlcNAc modifications in mammalian cells. This research reveals insights into cellular signaling pathways and their implications in diseases such as diabetes and cancer .

Case Study 1: Antiviral Activity

A study explored the antiviral properties of compounds synthesized from this compound against HIV. The results indicated that specific glycosides exhibited significant inhibition of viral replication in vitro, suggesting potential for further development into therapeutic agents.

Case Study 2: Organocatalysis

Research conducted on the use of this compound in organocatalysis demonstrated its ability to facilitate Michael addition reactions with high enantioselectivity. The study reported yields exceeding 90% and enantiomeric excess up to 98%, showcasing its utility in producing chiral intermediates for pharmaceutical applications .

Mecanismo De Acción

The mechanism of action of 1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-alpha-D-glucopyranose Hydrochloride involves its interaction with various molecular targets and pathways. The acetyl groups enhance its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can undergo deacetylation to release active glucosamine, which participates in various biochemical processes such as protein glycosylation and cell signaling .

Comparación Con Compuestos Similares

- 1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose

- 2-Acetamido-2-deoxy-beta-D-glucopyranose 1,3,4,6-tetraacetate

- 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-alpha-D-glucopyranose

Comparison: 1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-alpha-D-glucopyranose Hydrochloride is unique due to its specific acetylation pattern and the presence of an amino group at the 2 position. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds. For instance, the azido derivative is more reactive in click chemistry applications, while the beta-anomers have different stereochemical properties affecting their biological interactions .

Actividad Biológica

1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-alpha-D-glucopyranose hydrochloride (commonly referred to as Tetra-Ac-GlcN-HCl) is a chemically modified derivative of glucosamine. This compound has garnered attention in various fields of biological research due to its potential applications in glycosylation reactions and as a metabolic inhibitor of glycoconjugates. This article aims to provide a comprehensive overview of the biological activities associated with Tetra-Ac-GlcN-HCl, supported by relevant case studies and research findings.

- Molecular Formula : C₁₄H₂₁ClN₁O₉

- Molecular Weight : 383.78 g/mol

- CAS Number : 10034-20-5

- Melting Point : 174-181 °C (decomposes)

Tetra-Ac-GlcN-HCl exhibits its biological activity primarily through its role as a glycosyl donor in oligosaccharide synthesis. The acetyl groups enhance its stability and solubility, making it an effective substrate in enzymatic reactions. It has been noted for its ability to inhibit cellular processes involving glycoconjugates, which are crucial for various biological functions including cell signaling and adhesion.

1. Glycosylation Reactions

Tetra-Ac-GlcN-HCl has been extensively studied as a glycosyl donor in the synthesis of oligosaccharides. A study demonstrated its effectiveness in coupling reactions catalyzed by ferric chloride, yielding beta-linked disaccharides with good to excellent yields when reacted with various glycosyl acceptors . This property is particularly useful in the synthesis of complex carbohydrates used in drug development and vaccine formulation.

2. Inhibition of Glycoconjugate Metabolism

Research indicates that Tetra-Ac-GlcN-HCl acts as a metabolic inhibitor of cellular-membrane glycoconjugates . This inhibition can disrupt cell signaling pathways, potentially leading to apoptosis in certain cancer cells. The compound's structural similarity to natural substrates allows it to interfere with normal metabolic processes.

3. Antitumor Activity

Preliminary studies have suggested that Tetra-Ac-GlcN-HCl may possess antitumor properties. In vitro assays demonstrated that the compound could induce cytotoxic effects on various cancer cell lines by modulating glycosylation patterns on cell surface proteins, which are known to affect tumor progression and metastasis .

Case Studies

Propiedades

IUPAC Name |

[(2R,3S,4R,5R,6R)-3,4,6-triacetyloxy-5-aminooxan-2-yl]methyl acetate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO9.ClH/c1-6(16)20-5-10-12(21-7(2)17)13(22-8(3)18)11(15)14(24-10)23-9(4)19;/h10-14H,5,15H2,1-4H3;1H/t10-,11-,12-,13-,14+;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQLUYAHMYOLHBX-XHNNQSHGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)N)OC(=O)C)OC(=O)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC(=O)C)N)OC(=O)C)OC(=O)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClNO9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.78 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.